molecular formula C9H10O2 B1205846 Methyl 3-methylbenzoate CAS No. 99-36-5

Methyl 3-methylbenzoate

Cat. No. B1205846
CAS RN: 99-36-5
M. Wt: 150.17 g/mol
InChI Key: CPXCDEMFNPKOEF-UHFFFAOYSA-N
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Patent
US07632792B2

Procedure details

A 3 L reaction flask was charged with methyl m-toluic acid (0.5 kg), anhydrous methanol (2 L), and sulfuric acid (100 g). The mixture was heated to reflux (65° C.) and aged for 14-20 hours, then cooled to an ambient temperature, and the acid was quenched with a two molar equivalent of sodium acetate. Methanol was distilled out of the flask and the mixture was washed with 1 L brine. The crude product was vacuum distilled to give 480 g of methyl m-toluate, which had a boiling point of 113° C. at a pressure of 25 mmHg.
Quantity
0.5 kg
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:11].S(=O)(=O)(O)O.[CH3:17]O>>[C:3]1([CH3:11])[CH:4]=[CH:5][CH:6]=[C:7]([C:8]([O:10][CH3:17])=[O:9])[CH:2]=1

Inputs

Step One
Name
Quantity
0.5 kg
Type
reactant
Smiles
CC1=C(C=CC=C1C(=O)O)C
Name
Quantity
100 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to an ambient temperature
CUSTOM
Type
CUSTOM
Details
the acid was quenched with a two molar equivalent of sodium acetate
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled out of the flask
WASH
Type
WASH
Details
the mixture was washed with 1 L brine
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
17 (± 3) h
Name
Type
product
Smiles
C1(=CC(=CC=C1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 480 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.